2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile

Physicochemical profiling Medicinal chemistry Drug-likeness

This 2,4,6-trisubstituted pyridine building block features a strategic 4-cyano group that serves as a versatile synthetic handle for orthogonal diversification—enabling hydrolysis, reduction, or tetrazole formation—while the 2-methyl group provides a defined steric environment. The electron-withdrawing cyano group activates the ring for regioselective SNAr at the 2- and 6-positions. With a calculated LogP of 1.86 and TPSA of 39.92 Ų, it is a superior choice for systematic SAR exploration and library synthesis, offering reactivity that des-cyano or regioisomeric analogs cannot match.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1601948-35-9
Cat. No. B1434851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile
CAS1601948-35-9
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)N2CCCC2)C#N
InChIInChI=1S/C11H13N3/c1-9-6-10(8-12)7-11(13-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3
InChIKeyVTUFIYJHUFAUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile (CAS 1601948-35-9) Procurement Guide for Scaffold Differentiation


2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile (CAS 1601948-35-9) is a heterocyclic small molecule scaffold with molecular formula C₁₁H₁₃N₃ and molecular weight 187.24 g/mol [1]. It features a 2,4,6-trisubstituted pyridine core bearing a 2-methyl group, a 6-pyrrolidinyl moiety, and a 4-cyano substituent [2]. The compound is cataloged as a versatile building block for medicinal chemistry and organic synthesis , with available purity specifications typically at ≥95% .

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile: Why Regioisomeric and Substitution Variants Are Not Interchangeable


This compound occupies a specific and narrow position within pyridine-carbonitrile chemical space: a 2-methyl-4-cyano-6-pyrrolidinyl substitution pattern. Closely related analogs differ in critical substitution positions (e.g., 3-cyano versus 4-cyano, nicotinonitrile versus isonicotinonitrile backbone) or in the absence of the 2-methyl group. These structural differences alter the electronic distribution of the pyridine ring, affect the steric environment around the pyrrolidine nitrogen, and shift physicochemical properties including logP and TPSA . Such variations directly impact reactivity in cross-coupling reactions, binding geometry in target engagement studies, and the feasibility of downstream functionalization, making generic substitution scientifically unsound without explicit comparative validation .

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile: Quantitative Differentiation Evidence Against Structural Analogs


Physicochemical Differentiation: LogP and TPSA Comparison with Nicotinonitrile Regioisomer

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile exhibits a calculated LogP of 1.86 and a topological polar surface area (TPSA) of 39.92 Ų . Its 3-cyano regioisomer analog, 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile (CAS 1355191-36-4), shares the identical molecular formula (C₁₁H₁₃N₃) and molecular weight (187.24) but differs in cyano group placement . This positional isomerism alters the electronic nature of the pyridine nitrogen and the dipole moment orientation, which can influence both passive membrane permeability and binding to biological targets .

Physicochemical profiling Medicinal chemistry Drug-likeness

Structural Differentiation: 2-Methyl Group Absence in Des-Methyl Analog

The 2-methyl substituent on 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile introduces steric bulk adjacent to the pyridine nitrogen that is absent in the des-methyl analog 2-(1-Pyrrolidinyl)-4-pyridinecarbonitrile (CAS 127680-87-9, MW 173.21) . This methyl group influences the conformational flexibility of the pyrrolidine ring and alters the basicity of the pyridine nitrogen through both steric shielding and inductive effects [1].

Scaffold optimization Structure-activity relationship Steric effects

Synthetic Versatility: Orthogonal Functionalization Potential via 4-Cyano Group

The 4-cyano group of 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile provides a robust handle for orthogonal transformations including hydrolysis to carboxylic acid, reduction to aminomethyl, or conversion to tetrazole . This contrasts with analogs lacking the cyano group, such as 2-Methyl-6-(pyrrolidin-1-yl)pyridine (CAS 54660-07-0), which has molecular formula C₁₀H₁₄N₂ and MW 162.23 but lacks this synthetic diversification point . The cyano group at the 4-position also activates the pyridine ring toward nucleophilic aromatic substitution at the 2- and 6-positions, providing regioselective functionalization opportunities not available in non-cyano-bearing analogs .

Cross-coupling Late-stage functionalization Heterocyclic chemistry

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile: Validated Research and Industrial Application Scenarios


Medicinal Chemistry Scaffold Diversification via 4-Cyano Group Transformation

The 4-cyano group of 2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile serves as a versatile synthetic handle for generating structurally diverse analogs . Hydrolysis yields the corresponding carboxylic acid, enabling amide coupling for library synthesis. Reduction produces the aminomethyl derivative, which can be further functionalized via reductive amination or sulfonamide formation. Tetrazole formation via [3+2] cycloaddition with azide provides a bioisosteric replacement for carboxylic acids. This orthogonal functionalization potential distinguishes this compound from des-cyano analogs that lack this diversification node .

Structure-Activity Relationship (SAR) Studies Requiring Defined Steric and Electronic Parameters

The combination of the 2-methyl group (steric bulk adjacent to pyridine nitrogen) and the 4-cyano group (electron-withdrawing) creates a defined steric and electronic environment on the pyridine ring . The calculated LogP of 1.86 and TPSA of 39.92 Ų provide baseline physicochemical parameters for SAR interpretation. The compound is suitable for systematic exploration of substitution effects when compared to the des-methyl analog (CAS 127680-87-9) or the nicotinonitrile regioisomer (CAS 1355191-36-4) in target engagement assays.

Heterocyclic Building Block for Cross-Coupling and Nucleophilic Aromatic Substitution

The electron-withdrawing 4-cyano group activates the pyridine ring at the 2- and 6-positions toward nucleophilic aromatic substitution (SNAr), enabling regioselective displacement of halogens or other leaving groups . The 2-methyl group remains intact under these conditions, preserving the defined steric environment. This reactivity profile makes the compound a strategic building block for synthesizing more complex heterocyclic systems where predictable regioselectivity is required.

Reference Standard for Analytical Method Development and Quality Control

2-Methyl-6-(pyrrolidin-1-yl)pyridine-4-carbonitrile is available with purity specifications of ≥95% from multiple suppliers and is cataloged as a standard reference material . Its defined molecular weight (187.24 g/mol), InChI Key (VTUFIYJHUFAUTK-UHFFFAOYSA-N), and canonical SMILES (CC1=CC(=CC(=N1)N2CCCC2)C#N) make it suitable as a reference standard for HPLC, LC-MS, and NMR method development, particularly when distinguishing this compound from its regioisomers or des-methyl analogs in complex reaction mixtures.

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